4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide
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Overview
Description
4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a piperazine ring, a benzodioxole moiety, and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-benzodioxole with piperazine to form 4-(1,3-benzodioxol-5-ylmethyl)piperazine. This intermediate is then reacted with N,N-diethylpiperidine-1-carboxamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-benzylpiperidin-4-yl)methanone
- **2-(4-(Benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine
- **4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid
Uniqueness
What sets 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-N,N-diethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4/c1-3-25(4-2)23(29)27-9-7-19(8-10-27)22(28)26-13-11-24(12-14-26)16-18-5-6-20-21(15-18)31-17-30-20/h5-6,15,19H,3-4,7-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNZZMKZOFGPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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